molecular formula C11H7BrF4N2 B6290619 5-(2-Bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2432848-54-7

5-(2-Bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B6290619
CAS RN: 2432848-54-7
M. Wt: 323.08 g/mol
InChI Key: IXJFMSWTCYYNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-Bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains bromine, fluorine, and methyl groups attached to the pyrazole ring .

Scientific Research Applications

Structural Characterization

A study by Kariuki et al. (2021) explored the synthesis and structural characterization of compounds structurally similar to 5-(2-Bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. They focused on the crystallization and single crystal diffraction, finding that the molecules were essentially planar with some perpendicular orientation of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Synthesis and Crystal Structures

Loh et al. (2013) conducted a study on the synthesis and crystal structures of N-Substituted Pyrazolines, closely related to the compound . Their work involved condensing chalcones with hydrazine hydrate and analyzing the structures using X-ray single crystal structure determination (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Site-Selective Functionalization

Schlosser et al. (2002) discussed the switchable reactivity and site-selective functionalization of trifluoromethyl-substituted pyrazoles. They emphasized the regioflexible conversion of simple heterocyclic starting materials into a variety of isomers and congeners (Schlosser, Volle, Leroux, & Schenk, 2002).

Biological Activity

A 2016 study by Liu et al. focused on the synthesis, crystal structure, and biological activity of a compound structurally similar to this compound. They investigated its effectiveness in inhibiting the proliferation of some cancer cell lines (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).

Fluorescence and Herbicidal Activity

Wu et al. (2006) explored the synthesis of trifluoromethyl-promoted functional pyrazolo derivatives, noting the unique reactivity and potential applications in fluorescence and herbicidal activity (Wu, Chen, Li, Zou, Hu, & Yang, 2006).

Phosphorescence Properties

Yang et al. (2005) synthesized heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence at room temperature using derivatives of pyrazole, indicating potential applications in photonic and electronic devices (Yang, Li, Chi, Cheng, Yeh, Chou, Lee, Wang, & Shu, 2005).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds like 2-Bromo-4`-fluoroacetophenone are known to cause severe skin burns and eye damage .

properties

IUPAC Name

5-(2-bromo-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF4N2/c1-18-9(5-10(17-18)11(14,15)16)7-3-2-6(13)4-8(7)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJFMSWTCYYNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.